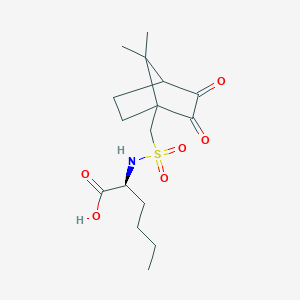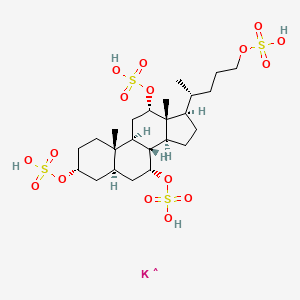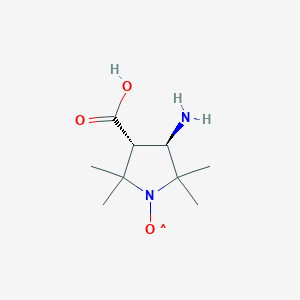
1-Pyrrolidinyloxy, 3-amino-4-carboxy-2,2,5,5-tetramethyl-, (3R,4R)-rel-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar pyrrolidine derivatives often involves complex reactions with specific substrates. For example, the synthesis of pyridonecarboxylic acids and their analogues, which share structural similarities with the target compound, can be achieved through reactions involving amino-substituted cyclic amino groups, such as 3-aminopyrrolidine, with various carboxylic acid derivatives (Egawa et al., 1984). Another approach involves the divergent synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines starting from trans-4-hydroxy-L-proline, highlighting the versatility of pyrrolidine synthesis (Curtis et al., 2007).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives, including the target compound, can be elucidated through various analytical techniques. For instance, crystal structure and Hirshfeld surface analysis can provide detailed insights into the configuration and stereochemistry of such compounds (Pedroso et al., 2020).
Chemical Reactions and Properties
Pyrrolidine derivatives can undergo a range of chemical reactions, reflecting their rich chemical properties. One notable reaction is the one-pot oxidative decarboxylation-beta-iodination of amino acids, which is a mild procedure allowing the introduction of different substituents at the pyrrolidine ring (Boto et al., 2001).
Applications De Recherche Scientifique
Toxicity and Non-Mutagenicity of Aminoxyl Radicals
A critical review of the literature on the toxicity of aminoxyl radicals, including derivatives related to 1-Pyrrolidinyloxy, 3-amino-4-carboxy-2,2,5,5-tetramethyl-, (3R,4R)-rel-(9CI), suggests these radicals generally possess very low toxicity and are not mutagenic. Evaluations conducted in vitro using Salmonella typhimurium strains and a xanthine oxidase enzyme supplement found several aminoxyl radicals to be nonmutagenic, supporting the safety of these compounds for further scientific and potentially therapeutic applications (Sosnovsky, 1992).
Metabolic Functionalization of Alkyl Moieties
Research on the metabolic hydroxy and carboxy functionalization of alkyl moieties, which include structures related to 1-Pyrrolidinyloxy, 3-amino-4-carboxy-2,2,5,5-tetramethyl-, (3R,4R)-rel-(9CI), has revealed that these modifications can significantly impact the pharmacologic activity of drug molecules. The review discusses how these functionalizations can lead to changes in the activity of the parent compound, highlighting the importance of structural features in determining the metabolic and pharmacologic outcomes of such compounds (El-Haj & Ahmed, 2020).
Pyrroline-5-Carboxylate in Plant Defense
Pyrroline-5-carboxylate (P5C), a metabolite closely related to the discussed compound, plays a critical role in plant defense mechanisms against pathogens. Research indicates that P5C metabolism is tightly regulated during pathogen infection and abiotic stress, suggesting a significant role for related compounds in enhancing plant resilience to environmental challenges (Qamar, Mysore, & Senthil-Kumar, 2015).
Supramolecular Capsules from Calixpyrrole Scaffolds
Calixpyrrole scaffolds, including those structurally akin to 1-Pyrrolidinyloxy, 3-amino-4-carboxy-2,2,5,5-tetramethyl-, (3R,4R)-rel-(9CI), have been utilized in the self-assembly of supramolecular capsules. These capsules demonstrate potential in various applications due to their unique structural and functional properties, offering insight into the versatility of pyrrolidine-based compounds in advanced material science (Ballester, 2011).
Propriétés
InChI |
InChI=1S/C9H17N2O3/c1-8(2)5(7(12)13)6(10)9(3,4)11(8)14/h5-6H,10H2,1-4H3,(H,12,13)/t5-,6+/m0/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRVTMYIMWZKKW-NTSWFWBYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C(N1[O])(C)C)N)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H](C(N1[O])(C)C)N)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 46780322 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3Z)-3-Penten-2-yl]pyridine](/img/structure/B1139712.png)
![pentapotassium;[(2S,3S,4R,5R)-1-oxo-2,4,5,6-tetrasulfonatooxyhexan-3-yl] sulfate](/img/structure/B1139714.png)
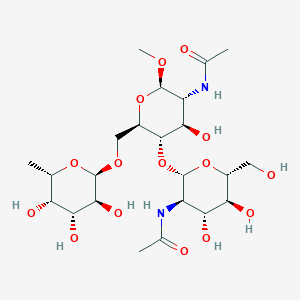
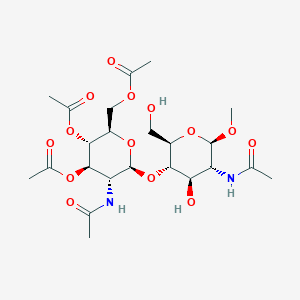
![N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1139717.png)
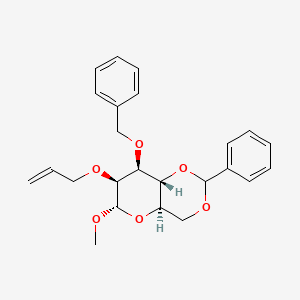
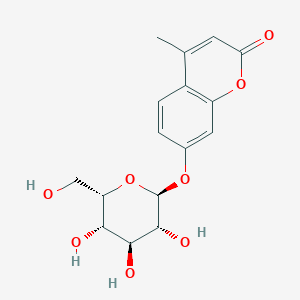
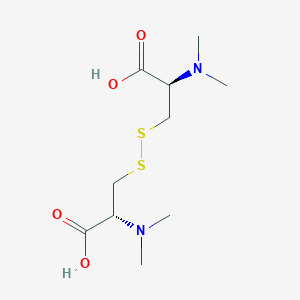
![[(3aR,5R,6R,7S,7aR)-6,7-diacetyloxy-2-ethoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B1139724.png)
